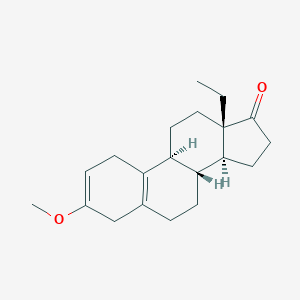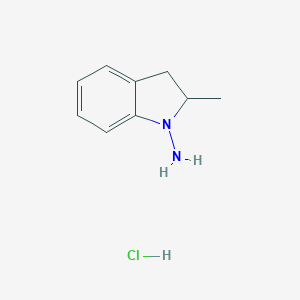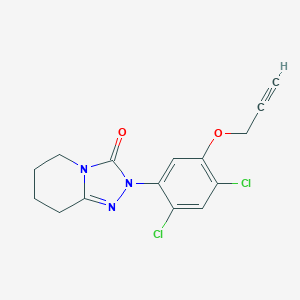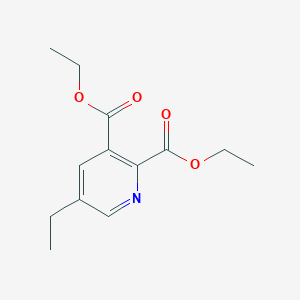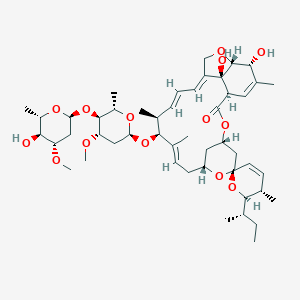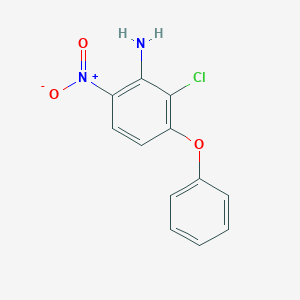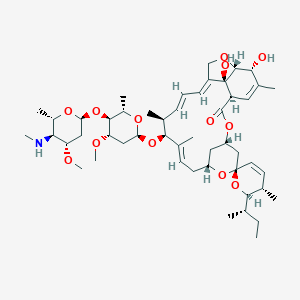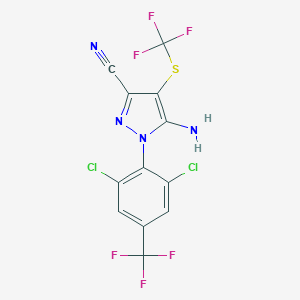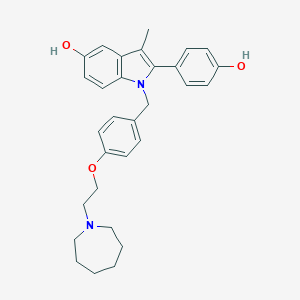
巴泽多昔芬
概述
科学研究应用
作用机制
生化分析
Biochemical Properties
Bazedoxifene acts as both an estrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes . It interacts with estrogen receptors, modulating their activity in a context-dependent manner .
Cellular Effects
Bazedoxifene has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation . It inhibits phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
Molecular Mechanism
Bazedoxifene functions as a pure estrogen receptor antagonist in cellular models of breast cancer . It inhibits the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts . It also disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells .
Temporal Effects in Laboratory Settings
Bazedoxifene has shown to improve renal function over time, possibly by increasing renal phosphate excretion, in postmenopausal osteoporotic women without severe renal insufficiency . It also reduces caspase-3 activity at 1 day post-injury and suppresses phosphorylation of MAPK (p38 and ERK) at 2 days post-injury .
Dosage Effects in Animal Models
Bazedoxifene significantly reduced the size of endometriosis implants in animal models compared with the control group . It also effectively inhibited the growth of both tamoxifen-sensitive and -resistant breast tumor xenografts .
Metabolic Pathways
Glucuronidation is the major metabolic pathway for Bazedoxifene . After oral administration, Bazedoxifene is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .
Transport and Distribution
Efflux and uptake transporters may play an important role in the disposition of Bazedoxifene . The volume of distribution for Bazedoxifene is 14.7 ± 3.9 L/kg .
准备方法
合成路线和反应条件
巴泽多昔芬的合成涉及多个步骤。 其中一条合成路线包括在碳酸钾的存在下,使4-羟基苄醇与2-溴乙酸乙酯反应生成苯氧乙酸酯 . 然后将该中间体用亚硫酰氯在四氢呋喃中处理,得到苄基氯 . 将苄基氯与吲哚衍生物在二甲基甲酰胺中使用氢化钠反应,得到加合物 . 将该加合物的酯基用氢化锂铝在四氢呋喃中还原,生成2-羟乙氧基化合物 . 然后用四溴化碳和三苯基膦在四氢呋喃中处理该化合物,得到2-溴乙氧基化合物 . 最后,将2-溴乙氧基化合物与六亚甲基亚胺在四氢呋喃中反应,并用乙醇/四氢呋喃中的钯碳催化氢化脱苄基,得到巴泽多昔芬 .
工业生产方法
巴泽多昔芬的工业生产方法通常涉及使用上述合成路线进行大规模合成。 该工艺针对产率和纯度进行了优化,确保最终产品符合医药标准 .
化学反应分析
反应类型
巴泽多昔芬会发生各种化学反应,包括:
氧化: 巴泽多昔芬会发生氧化反应,特别是在吲哚部分。
还原: 合成中间体的酯基被氢化锂铝还原为羟基.
常用试剂和条件
碳酸钾: 用于生成苯氧乙酸酯.
亚硫酰氯: 用于将苯氧乙酸酯转化为苄基氯.
氢化钠: 用于与吲哚衍生物反应.
氢化锂铝: 用于还原酯基.
四溴化碳和三苯基膦: 用于生成2-溴乙氧基化合物.
钯碳: 用于氢化步骤.
主要产物
相似化合物的比较
巴泽多昔芬与其他选择性雌激素受体调节剂相比,例如:
拉洛昔芬: 在骨骼组织中的作用与其相似,但药代动力学特性不同.
他莫昔芬: 主要用于乳腺癌治疗,而巴泽多昔芬用于骨质疏松症.
奥斯美芬: 用于治疗性交疼痛,而巴泽多昔芬则专注于骨质疏松症.
属性
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGJABZCDBEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173593 | |
| Record name | Bazedoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). Bazedoxifene acts as both an oestrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range. These effects on bone remodelling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures. Bazedoxifene functions primarily as an oestrogen-receptor antagonist in uterine and breast tissues. | |
| Record name | Bazedoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
198481-32-2 | |
| Record name | Bazedoxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198481-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazedoxifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazedoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bazedoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAZEDOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16TT9C5BK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bazedoxifene interact with its primary target and what are the downstream effects?
A1: Bazedoxifene primarily acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ), exhibiting agonist activity in some tissues (e.g., bone) and antagonist activity in others (e.g., breast, uterus) [, , , , ]. This tissue-selective action stems from its ability to induce different conformational changes in the estrogen receptor, influencing the recruitment of coactivators or corepressors, ultimately affecting gene transcription [, ]. In bone, bazedoxifene's agonist activity leads to increased bone mineral density and reduced bone turnover, similar to the effects of estrogen [, , ]. This effect is attributed to its ability to suppress osteoclast activity and reduce bone resorption [, ].
Q2: Beyond its SERM activity, does bazedoxifene interact with other targets?
A2: Research indicates that bazedoxifene can also inhibit interleukin 6 (IL-6) signaling by binding to glycoprotein 130 (GP130), a key component of the IL-6 receptor complex [, , , , , ]. This interaction disrupts IL-6-mediated downstream signaling, including STAT3 activation, impacting cell survival, proliferation, and other cellular processes [, , , , , ].
Q3: What is the molecular formula and weight of bazedoxifene?
A3: Bazedoxifene's molecular formula is C28H27NO3, and its molecular weight is 425.5 g/mol [, ].
Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bazedoxifene?
A4: Bazedoxifene is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours [, , ]. It undergoes extensive metabolism, primarily via glucuronidation by UDP-glucuronosyltransferases (UGTs), forming bazedoxifene-4′-glucuronide and bazedoxifene-5-glucuronide as major metabolites [, ]. These metabolites, along with a small fraction of unchanged bazedoxifene, are primarily excreted in feces, with minimal urinary excretion [].
Q5: Does the UGT1A1*28 polymorphism affect bazedoxifene metabolism?
A5: In vitro studies using genotyped microsomes suggest that the UGT1A128 polymorphism influences the glucuronidation of bazedoxifene []. Individuals homozygous for the UGT1A128 allele exhibited significantly lower metabolic clearance of bazedoxifene metabolites compared to other genotypes, indicating potential implications for in vivo drug exposure and response [].
Q6: What is the primary clinical indication for bazedoxifene?
A6: Bazedoxifene is primarily indicated for the prevention and treatment of postmenopausal osteoporosis [, , , , ].
Q7: What is the evidence supporting the efficacy of bazedoxifene in treating osteoporosis?
A7: Several Phase III clinical trials have demonstrated the efficacy of bazedoxifene in postmenopausal women [, , , , ]. Bazedoxifene significantly reduced the incidence of new vertebral fractures compared to placebo in women with osteoporosis [, , , ]. In a post-hoc analysis of a subgroup of women at higher fracture risk, bazedoxifene also showed a significant reduction in nonvertebral fractures compared to placebo and raloxifene [, , ]. Additionally, bazedoxifene effectively increased bone mineral density and reduced bone turnover markers compared to placebo [, , , , ].
Q8: Has the efficacy of bazedoxifene been compared to other osteoporosis treatments?
A8: Clinical trials have directly compared bazedoxifene to raloxifene, another SERM used for osteoporosis treatment [, , ]. While both drugs showed similar efficacy in reducing vertebral fractures, bazedoxifene demonstrated a greater reduction in nonvertebral fractures in the high-risk subgroup [, , ]. Additionally, indirect comparisons suggest that bazedoxifene may be comparable to oral bisphosphonates in preventing vertebral fractures, particularly in high-risk patients [].
Q9: What are the potential benefits of using bazedoxifene in combination with conjugated estrogens?
A9: Combining bazedoxifene with conjugated estrogens is being explored as a menopausal hormone therapy to address both menopausal symptoms and osteoporosis prevention [, , , ]. This combination aims to provide the benefits of estrogen (e.g., relief from vasomotor symptoms) while mitigating its potential risks on the endometrium and breast by leveraging the antagonistic effects of bazedoxifene in these tissues [, , , ].
Q10: Does bazedoxifene impact lipid profiles?
A10: Clinical studies have shown that bazedoxifene can improve lipid profiles by reducing serum concentrations of total cholesterol and low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol levels [, ]. This positive effect on lipid parameters might provide additional cardiovascular benefits in postmenopausal women.
Q11: Is there evidence for bazedoxifene's potential in other therapeutic areas?
A11: Research suggests that bazedoxifene's ability to inhibit IL-6/GP130 signaling might hold promise for treating various cancers, including osteosarcoma, triple-negative breast cancer, rhabdomyosarcoma, and pancreatic cancer [, , , , ]. Preclinical studies have shown that bazedoxifene inhibits tumor cell proliferation, induces apoptosis, and suppresses tumor growth in these cancer models [, , , , ].
Q12: Are there any ongoing investigations into bazedoxifene's mechanism of action or potential applications?
A12: Research continues to explore the full therapeutic potential of bazedoxifene. This includes investigating the detailed molecular mechanisms underlying its SERM and GP130 inhibitory activities, identifying biomarkers to predict treatment response and potential adverse effects, and evaluating its efficacy in other disease models beyond osteoporosis and cancer [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

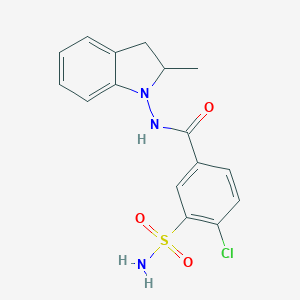

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)
